molecular formula C17H14ClNO2 B5803681 N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5803681
M. Wt: 299.7 g/mol
InChI Key: XYUPZDIJNAFHPD-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a 3-chlorophenylmethyl group and a carboxamide group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and 3-methyl-1-benzofuran-2-carboxylic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Coupling Reaction: The 3-chlorobenzyl chloride is reacted with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of the base to form the desired product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It finds applications in the development of new materials and chemical processes due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    3-chloro-N-methylaniline: This compound shares the 3-chlorophenyl group but lacks the benzofuran ring system.

    3-methyl-1-benzofuran-2-carboxylic acid: This compound contains the benzofuran ring system but lacks the 3-chlorophenylmethyl group.

    N-methyl-3-chlorobenzenamine: This compound has a similar structure but differs in the substitution pattern and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the benzofuran ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-11-14-7-2-3-8-15(14)21-16(11)17(20)19-10-12-5-4-6-13(18)9-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUPZDIJNAFHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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